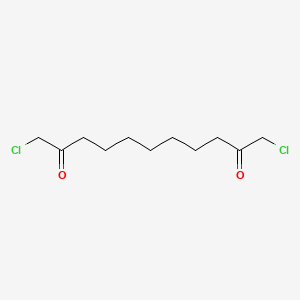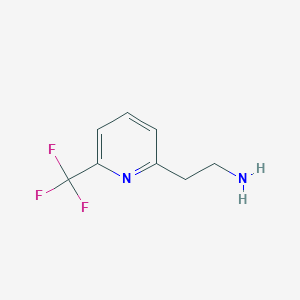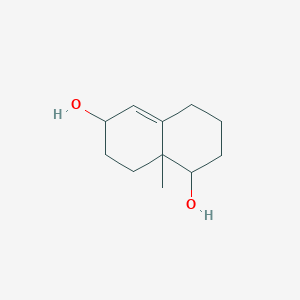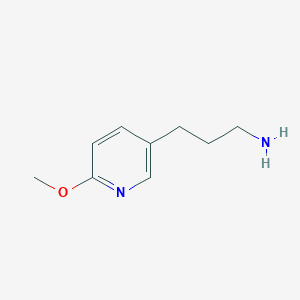
sodium;but-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium but-1-yne, also known as sodium ethylacetylide, is an organosodium compound with the formula NaC≡CCH₂CH₃. It is a derivative of but-1-yne, a terminal alkyne, where the terminal hydrogen is replaced by a sodium ion. This compound is of interest due to its reactivity and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium but-1-yne can be synthesized by the deprotonation of but-1-yne using a strong base such as sodium amide (NaNH₂) in liquid ammonia. The reaction proceeds as follows:
CH3CH2C≡CH+NaNH2→CH3CH2C≡CNa+NH3
Industrial Production Methods
Industrial production of sodium but-1-yne typically involves the same deprotonation reaction but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium but-1-yne undergoes various types of reactions, including:
Nucleophilic Substitution: The sodium acetylide ion (NaC≡C-) acts as a nucleophile and can react with alkyl halides to form longer carbon chains.
Hydrogenation: Sodium but-1-yne can be hydrogenated to form butane.
Oxidation: It can be oxidized to form but-2-yne and other oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves alkyl halides under mild conditions.
Hydrogenation: Requires a hydrogen source and a catalyst such as palladium on carbon (Pd/C).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate (KMnO₄).
Major Products
Nucleophilic Substitution: Produces longer-chain alkynes.
Hydrogenation: Produces butane.
Oxidation: Produces but-2-yne and other oxidized derivatives.
Scientific Research Applications
Sodium but-1-yne is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Catalysis Studies: Used as a substrate in studies of catalytic processes involving alkynes.
Material Science: In the preparation of polymers and other materials with unique properties.
Mechanism of Action
The reactivity of sodium but-1-yne is primarily due to the presence of the acetylide ion (C≡C-), which is a strong nucleophile. This ion can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds. The mechanism typically involves the attack of the acetylide ion on an electrophilic carbon, leading to the formation of a new alkyne.
Comparison with Similar Compounds
Similar Compounds
But-1-yne: The parent compound, which lacks the sodium ion.
But-2-yne: An isomer with the triple bond in a different position.
Sodium acetylide: A simpler compound with the formula NaC≡CH.
Uniqueness
Sodium but-1-yne is unique due to its combination of a terminal alkyne and a sodium ion, which imparts distinct reactivity compared to its parent compound and other isomers. This makes it particularly useful in synthetic applications where the formation of new carbon-carbon bonds is desired.
Properties
CAS No. |
1001-57-6 |
|---|---|
Molecular Formula |
C4H5Na |
Molecular Weight |
76.07 g/mol |
IUPAC Name |
sodium;but-1-yne |
InChI |
InChI=1S/C4H5.Na/c1-3-4-2;/h3H2,1H3;/q-1;+1 |
InChI Key |
PMXVCJYTFXNQEX-UHFFFAOYSA-N |
SMILES |
CCC#[C-].[Na+] |
Canonical SMILES |
CCC#[C-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, [(2,2,3,3-tetramethylcyclopropyl)thio]-](/img/structure/B3044407.png)

![Morpholine, 4-[2-[(tetrahydro-2-furanyl)methoxy]ethyl]-](/img/structure/B3044412.png)






![{4-[(Trifluoroethenyl)oxy]phenyl}acetonitrile](/img/structure/B3044421.png)



